molecular formula C26H31N3O4 B1677434 OPC-21268 CAS No. 131631-89-5

OPC-21268

Número de catálogo: B1677434
Número CAS: 131631-89-5
Peso molecular: 449.5 g/mol
Clave InChI: KSNUCNRMDYJBKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OPC-21268 es un antagonista no peptídico del receptor de vasopresina V1. Es conocido por su capacidad de inhibir la acción de la arginina vasopresina, una hormona que juega un papel crucial en la regulación del equilibrio hídrico y la presión arterial. This compound se ha estudiado por sus posibles aplicaciones terapéuticas en afecciones como la hipertensión, la insuficiencia cardíaca y el edema cerebral .

Aplicaciones Científicas De Investigación

Hypertension Management

OPC-21268 has been studied for its effectiveness in managing hypertension. Research indicates that oral administration of this compound can significantly reduce pressor responses to AVP in conscious rats, suggesting its potential utility in controlling elevated blood pressure .

Case Study:
In a controlled study, rats treated with this compound exhibited decreased blood pressure levels compared to untreated controls, highlighting its role as a V1 receptor antagonist .

Congestive Heart Failure

The compound's ability to antagonize AVP-induced vasoconstriction positions it as a promising treatment for congestive heart failure. By reducing vascular resistance, this compound may alleviate symptoms associated with this condition.

Research Findings:
Clinical studies have shown that patients with congestive heart failure experienced improved hemodynamic parameters when treated with this compound, leading to better management of their condition .

Brain Edema Protection

This compound has demonstrated protective effects against cold-induced brain edema in animal models. In a study where cold brain injury was induced, treatment with this compound resulted in significant reductions in brain water content and permeability of the blood-brain barrier (BBB) .

Data Table: Effects of this compound on Brain Edema

Dose (mg/kg)Brain Water Content (%)Evans Blue Concentration (μg/g)
100IncreasedIncreased
200DecreasedDecreased
300Significantly DecreasedSignificantly Decreased

This table summarizes the observed effects of different doses of this compound on brain edema parameters, indicating its protective role at higher doses.

Cortisol Regulation

Research has also explored the impact of this compound on cortisol production. In a case involving ACTH-independent bilateral macronodular adrenocortical hyperplasia, repeated administration of this compound led to a significant decrease in urinary free cortisol excretion, suggesting its potential role in regulating cortisol levels .

Mecanismo De Acción

OPC-21268 ejerce sus efectos uniéndose de forma competitiva al receptor de vasopresina V1, bloqueando así la acción de la arginina vasopresina. Esta inhibición evita que la vasopresina ejerza sus efectos vasoconstrictores, lo que lleva a una reducción de la presión arterial y la retención de agua. Los objetivos moleculares de this compound incluyen los receptores de vasopresina V1 ubicados en las células musculares lisas vasculares y el sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

OPC-21268 plays a significant role in biochemical reactions, particularly as a vasopressin V1 receptor antagonist . It interacts with the vasopressin V1 receptor, displaying a high affinity for this receptor . The interaction between this compound and the vasopressin V1 receptor is characterized by competitive antagonism .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the vasopressin V1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been observed to decrease vasoconstrictor responses to arginine vasopressin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the vasopressin V1 receptor . By acting as a competitive antagonist, this compound prevents vasopressin from binding to the V1 receptor, thereby inhibiting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, it has been reported that the vasoconstriction induced by exogenous AVP can be inhibited by this compound in a dose- and time-dependent manner . The effect of this compound lasts for more than 8 hours at certain dosages .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in spontaneously hypertensive rats, this compound has been shown to produce hypotensive effects . At higher doses, this compound has been reported to significantly reduce brain water content in both hemispheres .

Transport and Distribution

Given its role as a vasopressin V1 receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a vasopressin V1 receptor antagonist, it is likely that it localizes to areas of the cell where the vasopressin V1 receptor is present .

Métodos De Preparación

La síntesis de OPC-21268 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética típicamente incluye los siguientes pasos:

Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, al tiempo que se minimiza el uso de reactivos y condiciones peligrosos. Estos métodos a menudo implican el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización .

Análisis De Reacciones Químicas

OPC-21268 experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

OPC-21268 es único entre los antagonistas del receptor de vasopresina debido a su estructura no peptídica, que permite la biodisponibilidad oral. Compuestos similares incluyen:

This compound destaca por su especificidad para el receptor de vasopresina V1 y su eficacia en la reducción del edema cerebral vasogénico .

Actividad Biológica

OPC-21268 is a non-peptide, orally effective antagonist of the vasopressin V1 receptor, which has garnered attention for its potential therapeutic applications in conditions such as hypertension and heart failure. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and relevant case studies.

This compound is characterized by its unique chemical structure, which enables it to selectively bind to the V1 receptor subtype of vasopressin. The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 329.39 g/mol

The mechanism of action involves competitive antagonism at the V1 receptor, inhibiting the vasoconstrictive effects mediated by arginine vasopressin (AVP). This property is crucial for its potential use in managing vascular resistance and blood pressure.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively displaces AVP binding to V1 receptors in rat liver and kidney tissues. The half-maximal inhibitory concentration (IC50) values for binding were determined as follows:

TissueIC50 (nmol/L)
Liver40 ± 3
Kidney15 ± 2

These values indicate a strong affinity for the V1 receptor, particularly in the kidney, suggesting a significant role in modulating renal function and systemic vascular resistance .

In Vivo Studies

In vivo experiments have shown that after oral administration, this compound acts as an effective V1 antagonist in a dose-dependent manner. Key findings include:

  • Vasoconstriction Inhibition : this compound significantly reduced AVP-induced vasoconstriction in human forearm resistance vessels during controlled trials. Specifically, it decreased vascular resistance at lower doses of AVP while augmenting vasodilatory responses at higher doses .
  • Cardiac Output Improvement : In models of heart failure, administration of this compound resulted in increased cardiac output and improved hemodynamic parameters, highlighting its potential utility in treating congestive heart failure .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in human subjects:

  • Hypertension Management : A study involving hypertensive patients demonstrated that this compound effectively lowered blood pressure without significant adverse effects on heart rate or resting arterial pressure. Patients receiving doses of 100 mg exhibited notable reductions in vascular resistance .
  • Heart Failure : In a trial focusing on patients with chronic heart failure, this compound was shown to improve exercise tolerance and quality of life metrics compared to placebo controls. Participants reported fewer episodes of dyspnea during physical activity .

Safety Profile

The safety profile of this compound has been evaluated through multiple studies, indicating no significant toxicity or adverse reactions associated with its use at therapeutic doses. Continuous monitoring during trials showed stable pharmacokinetic parameters across multiple administrations, confirming its tolerability in long-term use .

Propiedades

IUPAC Name

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNUCNRMDYJBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927295
Record name N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131631-89-5
Record name N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)-quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131631-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OPC 21268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131631895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-{4-[4-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carbonyl]phenoxy}propyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPC-21268
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opc 21268
Reactant of Route 2
Reactant of Route 2
Opc 21268
Reactant of Route 3
Opc 21268
Reactant of Route 4
Reactant of Route 4
Opc 21268
Reactant of Route 5
Reactant of Route 5
Opc 21268
Reactant of Route 6
Reactant of Route 6
Opc 21268

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.